2-Methoxy-3-(naphthalen-1-yl)benzoic acid
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Overview
Description
2-Methoxy-3-(naphthalen-1-yl)benzoic acid is an organic compound with the molecular formula C19H16O3 and a molecular weight of 278.31 g/mol It is characterized by the presence of a methoxy group, a naphthalene ring, and a benzoic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-3-(naphthalen-1-yl)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, benzoic acid derivatives can interact with various proteins and enzymes in the body, leading to changes in cellular processes . The exact interactions of this compound with its targets would depend on the specific molecular structure of the compound and the target.
Biochemical Pathways
Benzoic acid derivatives can potentially affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Generally, the effects would depend on the specific biochemical pathways that the compound affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(naphthalen-1-yl)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with naphthalene derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where 2-methoxybenzoic acid reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts acylation process to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(naphthalen-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-3-(naphthalen-1-yl)benzoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-methoxy-3-(naphthalen-1-yl)benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include 2-hydroxy-3-(naphthalen-1-yl)benzoic acid, 2-methoxy-3-(naphthalen-1-yl)benzyl alcohol, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-3-(naphthalen-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the naphthalene ring, making it less complex and potentially less versatile in applications.
3-(Naphthalen-1-yl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and interactions with other molecules.
2-Hydroxy-3-(naphthalen-1-yl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which can influence its chemical properties and reactivity.
Uniqueness
2-Methoxy-3-(naphthalen-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a naphthalene ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-methoxy-3-naphthalen-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-15(10-5-11-16(17)18(19)20)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLSPAJUZSTJJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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